molecular formula C7H3ClFNS B13619838 3-Chloro-6-fluorobenzo[d]isothiazole

3-Chloro-6-fluorobenzo[d]isothiazole

Cat. No.: B13619838
M. Wt: 187.62 g/mol
InChI Key: QSQRDXWYGHPKOP-UHFFFAOYSA-N
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Description

Significance of Benzo[d]isothiazole Scaffolds in Modern Organic Chemistry

The benzo[d]isothiazole scaffold, a bicyclic system comprising a benzene (B151609) ring fused to an isothiazole (B42339) ring, is a "privileged structure" in medicinal chemistry. arkat-usa.org This core is present in a multitude of compounds exhibiting a wide spectrum of biological activities. nih.govnih.gov Derivatives of this scaffold have been investigated for their potential as antitumor, antimicrobial, antidiabetic, anti-inflammatory, and anticonvulsant agents. nih.govtandfonline.com The structural rigidity and the presence of heteroatoms (nitrogen and sulfur) allow for specific interactions with biological targets. nih.gov Notably, the benzo[d]isothiazole fragment is a key component in several antipsychotic drugs, including ziprasidone (B1663615) and lurasidone, highlighting its importance in the development of therapeutic agents. arkat-usa.org Beyond pharmaceuticals, these heterocyclic systems are also explored in materials science for applications such as the development of corrosion inhibitors and fluorescent materials.

The Role of Halogenation (Chloro and Fluoro Substituents) in Heterocyclic Chemistry

Halogenation, the introduction of halogen atoms like chlorine and fluorine into a molecular structure, is a fundamental strategy in modern organic chemistry for fine-tuning the properties of heterocyclic compounds. nbinno.com The incorporation of chloro and fluoro substituents can profoundly alter a molecule's physicochemical profile.

Key roles of halogenation include:

Modulating Electronic Properties: Halogens exert a strong electron-withdrawing inductive effect due to their high electronegativity, which can influence the reactivity of the heterocyclic ring. pressbooks.pub Conversely, they also have an electron-donating resonance effect, which directs the position of further chemical reactions on the aromatic ring. pressbooks.publibretexts.org

Enhancing Lipophilicity: The introduction of halogens generally increases a molecule's lipophilicity (its ability to dissolve in fats and lipids), which can affect its interaction with biological membranes. nbinno.com

Improving Metabolic Stability: Fluorine, in particular, is often used to block sites of metabolic oxidation, thereby increasing the stability and lifespan of a drug molecule in biological systems. nbinno.com

Serving as Synthetic Handles: Halogen atoms, especially chlorine, can act as reactive sites for subsequent synthetic modifications, such as palladium-catalyzed cross-coupling reactions, allowing for the construction of more complex molecules. nbinno.com

Influencing Binding Affinity: Halogen atoms can participate in "halogen bonding," a type of non-covalent interaction that can enhance the binding affinity of a molecule to its biological target.

These effects make halogenated heterocycles, including 3-Chloro-6-fluorobenzo[d]isothiazole, highly valuable in the design of new functional molecules. nbinno.com

Systematic Nomenclature and Structural Representation of 3-Chloro-6-fluorobenzo[d]isothiazole

The name "3-Chloro-6-fluorobenzo[d]isothiazole" precisely describes the molecule's structure according to IUPAC nomenclature rules for fused heterocyclic systems.

Benzo[d]isothiazole: This is the parent scaffold. "Benzo" refers to the fused benzene ring. "[d]" indicates that the fusion occurs at the 'd' face of the isothiazole ring. "Isothiazole" is a five-membered aromatic ring containing a nitrogen and a sulfur atom in a 1,2-relationship.

Numbering: The atoms in the fused ring system are numbered systematically, starting from an atom adjacent to the fusion and proceeding around the periphery. In benzo[d]isothiazole, the sulfur atom is typically assigned position 1 and the nitrogen position 2. The numbering then continues around the carbocyclic ring.

Substituents: "3-Chloro" signifies a chlorine atom attached to position 3 of the isothiazole ring. "6-fluoro" indicates a fluorine atom is attached to position 6 on the benzene ring portion of the scaffold.

Structural Representation:

Chemical Structure of 3-Chloro-6-fluorobenzo[d]isothiazole
Figure 1. The chemical structure of 3-Chloro-6-fluorobenzo[d]isothiazole.

Compound Data Table: Below are key identifiers for 3-Chloro-6-fluorobenzo[d]isothiazole.

PropertyValue
CAS Number 213886-63-6 chiralen.combldpharm.com
Molecular Formula C₇H₃ClFNS
Purity Typically ≥95% chiralen.com

Positional Isomerism: The specific arrangement of the chlorine and fluorine atoms on the benzo[d]isothiazole core is crucial, and different arrangements result in distinct positional isomers. Each isomer possesses unique physical and chemical properties due to the varied electronic and steric environments created by the substituent placement. mdpi.com For instance, moving the fluorine atom to a different position on the benzene ring would create a new molecule with potentially different characteristics.

Table of Potential Positional Isomers:

Compound NamePosition of ClPosition of F
3-Chloro-4-fluorobenzo[d]isothiazole34
3-Chloro-5-fluorobenzo[d]isothiazole35
3-Chloro-6-fluorobenzo[d]isothiazole 3 6
3-Chloro-7-fluorobenzo[d]isothiazole37

Substituent Effects: The chloro and fluoro groups significantly influence the electronic nature of the benzo[d]isothiazole ring system.

Inductive Effect (-I): Both chlorine and fluorine are highly electronegative and pull electron density away from the ring through the sigma bonds. This effect generally deactivates the ring towards electrophilic substitution. libretexts.org

Resonance Effect (+R): Both halogens possess lone pairs of electrons that can be donated to the aromatic system through resonance. This effect is weaker than the inductive effect for halogens but is crucial in directing incoming electrophiles to the ortho and para positions relative to the halogen on the benzene ring. pressbooks.pub

The core structure of 3-Chloro-6-fluorobenzo[d]isothiazole is planar and achiral, meaning it does not have stereoisomers such as enantiomers or diastereomers. However, stereochemistry becomes a critical consideration when this scaffold is incorporated into larger molecules or derivatized with substituents that contain chiral centers.

For example, the synthesis of benzo[d]isothiazolyloxypropanolamine derivatives, which feature a chiral side chain attached to the benzo[d]isothiazole core, leads to the formation of enantiomers. researchgate.net These enantiomers, being non-superimposable mirror images, can exhibit different biological activities because they may interact differently with chiral biological targets like receptors and enzymes. researchgate.net Therefore, while the parent compound is achiral, its utility as a building block in complex molecule synthesis necessitates careful consideration of the stereochemical outcomes in its derivatives.

Properties

Molecular Formula

C7H3ClFNS

Molecular Weight

187.62 g/mol

IUPAC Name

3-chloro-6-fluoro-1,2-benzothiazole

InChI

InChI=1S/C7H3ClFNS/c8-7-5-2-1-4(9)3-6(5)11-10-7/h1-3H

InChI Key

QSQRDXWYGHPKOP-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1F)SN=C2Cl

Origin of Product

United States

Synthetic Methodologies and Precursor Chemistry

Strategies for the Construction of the Benzo[d]isothiazole Ring System

The formation of the benzo[d]isothiazole ring is a key step in the synthesis of the target compound. This can be achieved through various cyclization reactions that establish the crucial sulfur-nitrogen bond within the isothiazole (B42339) moiety fused to a benzene (B151609) ring.

Cyclization Reactions Involving Sulfur and Nitrogen Atoms

The construction of the benzo[d]isothiazole scaffold often involves the cyclization of appropriately substituted benzene derivatives containing both sulfur and nitrogen functionalities. One common approach is the oxidative cyclization of 2-mercaptobenzamides. In these reactions, an intramolecular S-N bond is formed through the removal of two hydrogen atoms, often facilitated by an oxidizing agent. The choice of oxidant and reaction conditions can be critical for achieving high yields and purity.

Another strategy involves the reaction of 2-halobenzamides with a sulfur source, such as elemental sulfur or potassium thiocyanate (B1210189). nih.gov These reactions typically proceed through a cascade process involving an initial carbon-sulfur bond formation followed by an intramolecular cyclization to form the S-N bond. nih.gov Transition metal catalysts, such as copper salts, are often employed to facilitate these transformations. nih.gov

Formation of the Isothiazole Ring (S-N Bond Formation)

The pivotal step in the synthesis of the isothiazole ring is the formation of the sulfur-nitrogen bond. Intramolecular N–S bond formation is a frequently utilized method for the synthesis of benzo[d]isothiazol-3(2H)-ones, which can serve as precursors to other benzo[d]isothiazole derivatives. nih.gov This can be achieved through copper(I)-catalyzed intramolecular oxidative dehydrogenative cyclization of 2-mercaptobenzamides under an oxygen atmosphere. nih.gov Electrochemical methods have also been developed for the dehydrogenative cyclization of 2-mercaptobenzamides, offering a greener alternative to chemical oxidants. nih.gov

Introduction of Halogen Substituents: Chloro and Fluoro

The introduction of chloro and fluoro substituents onto the benzo[d]isothiazole ring system can be accomplished either by starting with appropriately halogenated precursors or by direct halogenation of the pre-formed heterocyclic core. The regioselectivity of these reactions is of paramount importance.

Regioselective Halogenation Strategies

Direct halogenation of the benzo[d]isothiazole ring can be challenging due to the potential for multiple reactive sites. The outcome of such reactions is highly dependent on the directing effects of the existing substituents and the nature of the halogenating agent. For instance, electrophilic chlorination or fluorination would be directed by the electronic properties of the benzo[d]isothiazole system.

A more controlled approach involves the synthesis of the target molecule from precursors that already contain the desired halogen atoms in the correct positions. This strategy circumvents the potential for poor regioselectivity in direct halogenation reactions.

Synthesis from Halogenated Aniline (B41778) Precursors (e.g., 3-chloro-4-fluoro aniline)

A highly effective strategy for the synthesis of 3-chloro-6-fluorobenzo[d]isothiazole involves the use of 3-chloro-4-fluoroaniline (B193440) as a key starting material. This precursor contains the required chloro and fluoro substituents in the desired relative positions on the benzene ring. The synthesis of 2-amino-6-fluoro-7-chlorobenzothiazole, a closely related structural isomer, has been reported starting from 3-chloro-4-fluoroaniline, highlighting the utility of this precursor in constructing halogenated benzofused heterocyclic systems. derpharmachemica.comderpharmachemica.com

The synthesis of 3-chloro-4-fluoroaniline itself can be achieved through various methods, including the reduction of 3-chloro-4-fluoronitrobenzene. chemicalbook.comgoogle.com This reduction can be carried out using methods such as catalytic hydrogenation. google.com

Specific Synthetic Pathways to 3-Chloro-6-fluorobenzo[d]isothiazole and Related Structures

While a specific, detailed synthetic pathway for 3-chloro-6-fluorobenzo[d]isothiazole is not extensively documented in readily available literature, a plausible route can be devised based on established synthetic methodologies for related compounds. One such proposed pathway commences with the readily available 3-chloro-4-fluoroaniline.

A potential synthetic route could involve the conversion of 3-chloro-4-fluoroaniline into a 2-thio-substituted derivative, which can then undergo cyclization to form the benzo[d]isothiazole ring. For instance, the aniline could be converted to a thiocyanate, which upon treatment with a suitable reagent, could cyclize to form the desired product.

A related and documented synthesis is that of 2-amino-6-fluoro-7-chlorobenzothiazole from 3-chloro-4-fluoroaniline. derpharmachemica.com This reaction typically involves treating the aniline with potassium thiocyanate in the presence of bromine. While this yields the benzothiazole (B30560) isomer, modifications to the reaction conditions or the use of alternative cyclization agents could potentially favor the formation of the benzo[d]isothiazole ring system.

Below is a table summarizing key reactions and precursors in the synthesis of halogenated benzo[d]isothiazoles and related compounds.

PrecursorReagents and ConditionsProductReference(s)
2-MercaptobenzamidesCu(I) catalyst, O₂ atmosphereBenzo[d]isothiazol-3(2H)-ones nih.gov
2-HalobenzamidesElemental sulfur (S₈) or KSCN, transition metal catalystBenzo[d]isothiazol-3(2H)-ones nih.gov
3-Chloro-4-fluoroanilineKSCN, Br₂2-Amino-6-fluoro-7-chlorobenzothiazole derpharmachemica.com
3-Chloro-4-fluoronitrobenzeneCatalytic hydrogenation (e.g., Pt/C, H₂)3-Chloro-4-fluoroaniline google.com

Further research and development in synthetic methodologies are required to establish a high-yielding and regioselective synthesis of 3-chloro-6-fluorobenzo[d]isothiazole. The exploration of novel cyclization strategies and the optimization of reaction conditions using precursors like 3-chloro-4-fluoroaniline are promising avenues for achieving this goal.

Multi-Step Synthesis from Common Reagents

A plausible multi-step synthesis for 3-Chloro-6-fluorobenzo[d]isothiazole can be conceptualized starting from common aromatic precursors such as substituted anilines or benzonitriles. A representative, albeit inferred, pathway often commences with a suitably substituted fluoroaniline. For instance, a synthetic route analogous to the preparation of similar benzothiazoles might begin with 4-fluoroaniline. This is then subjected to a series of reactions to introduce the necessary chloro and isothiazole functionalities.

A key intermediate in such a sequence would be 6-fluorobenzo[d]isothiazol-3(2H)-one. The synthesis of this intermediate can be achieved through the cyclization of 2-mercapto-4-fluorobenzamide. The subsequent chlorination of the 3-position of the benzo[d]isothiazol-3(2H)-one ring would then yield the final product, 3-Chloro-6-fluorobenzo[d]isothiazole. This final chlorination step is a critical transformation, often employing specific chlorinating agents to achieve the desired substitution without unwanted side reactions.

StepStarting MaterialKey TransformationIntermediate/Product
14-FluoroanilineDiazotization and sulfuration2-Mercapto-4-fluorobenzoic acid
22-Mercapto-4-fluorobenzoic acidAmidation2-Mercapto-4-fluorobenzamide
32-Mercapto-4-fluorobenzamideOxidative cyclization6-Fluorobenzo[d]isothiazol-3(2H)-one
46-Fluorobenzo[d]isothiazol-3(2H)-oneChlorination3-Chloro-6-fluorobenzo[d]isothiazole

Role of Substituted Benzo[d]thiazole/Isothiazole Intermediates

Substituted benzo[d]isothiazoles, including the 3-Chloro-6-fluoro derivative, serve as crucial intermediates in the synthesis of more complex molecules, particularly in the realm of medicinal chemistry. These halogenated heterocycles are valuable building blocks due to the reactivity of the halogen substituent. The chlorine atom at the 3-position can be readily displaced by a variety of nucleophiles, allowing for the introduction of diverse functional groups.

For example, 2-amino-6-fluoro-7-chlorobenzothiazole, a structurally related compound, is utilized as a precursor for the synthesis of Schiff bases, which are then further elaborated into other derivatives. derpharmachemica.com This highlights the role of halogenated benzothiazoles and, by extension, benzo[d]isothiazoles as versatile scaffolds for the construction of a library of compounds with potential biological activities. The fluoro and chloro substituents on the benzene ring also modulate the electronic properties and lipophilicity of the molecule, which can be advantageous in the design of new chemical entities.

Condensation Reactions in Benzo[d]isothiazole Synthesis

Condensation reactions are a cornerstone in the synthesis of many heterocyclic systems, including the benzo[d]isothiazole core. While direct condensation to form the 3-chloro-substituted isothiazole ring is less common, condensation reactions are pivotal in the formation of precursors. For instance, the synthesis of 2-amino-substituted benzothiazoles frequently involves the condensation of a 2-aminothiophenol (B119425) with a carbonyl compound or a cyano group-containing substance.

Reflux and Solvothermal Synthetic Conditions

The conditions under which these synthetic transformations are carried out play a critical role in their success. Reflux conditions are frequently employed in many of the steps leading to benzo[d]isothiazole derivatives. For example, the synthesis of 7-chloro-N-(4-chlorobenzylidene)-6-fluoro benzo[d]thiazol-2-amine, a related benzothiazole, is conducted by refluxing the reactants in methanol (B129727) for several hours. derpharmachemica.com Refluxing provides the necessary thermal energy to overcome the activation barrier of the reaction while maintaining a constant temperature.

Catalytic Approaches and Optimized Reaction Conditions in Synthesis

To improve the efficiency, selectivity, and sustainability of the synthesis of 3-Chloro-6-fluorobenzo[d]isothiazole and its precursors, catalytic methods and the optimization of reaction conditions are of paramount importance.

Transition Metal-Catalyzed Coupling Reactions for Precursors

Transition metal catalysis has revolutionized organic synthesis, and its application in the preparation of benzo[d]isothiazole precursors is an active area of research. Copper-catalyzed reactions, for instance, have been employed in the synthesis of benzo[d]isothiazolones. These reactions can involve the formation of carbon-sulfur and nitrogen-sulfur bonds, which are the key steps in the construction of the isothiazole ring.

While a direct transition metal-catalyzed synthesis of 3-Chloro-6-fluorobenzo[d]isothiazole is not well-documented, the synthesis of its precursors can benefit from such methodologies. For example, the introduction of the amino or mercapto group onto the fluorinated benzene ring could potentially be achieved through palladium- or copper-catalyzed cross-coupling reactions. These catalytic approaches often offer milder reaction conditions and greater functional group tolerance compared to traditional methods.

Catalyst TypeReactionPrecursor/Intermediate
Copper (I)C-S and N-S bond formationBenzo[d]isothiazolones
Palladium (0)C-N cross-couplingSubstituted fluoroanilines
Copper (I)C-S cross-couplingSubstituted thiophenols

Solvent Effects and Reaction Additives

Reaction additives are also frequently used to enhance reaction efficiency. For example, in the synthesis of a related benzothiazole, glacial acetic acid is used as a catalyst in a condensation reaction. derpharmachemica.com In another instance, zinc chloride is added as a catalyst for a cyclization step. derpharmachemica.com The careful selection of both the solvent and any additives is a critical aspect of optimizing the synthetic route to 3-Chloro-6-fluorobenzo[d]isothiazole, ensuring high yields and purity of the final product.

Chemical Reactivity and Transformation Studies

Electrophilic Reactions on the Benzo[d]isothiazole Core

Electrophilic aromatic substitution is a fundamental reaction class for aromatic compounds. In 3-Chloro-6-fluorobenzo[d]isothiazole, both the benzene (B151609) and isothiazole (B42339) rings can potentially undergo electrophilic attack, with the regioselectivity and reactivity being influenced by the existing substituents.

Reactions on the Benzene Moiety

The benzene ring of 3-Chloro-6-fluorobenzo[d]isothiazole is substituted with a fluorine atom and is fused to the electron-withdrawing isothiazole ring. The fluorine atom, being a halogen, is a deactivating group for electrophilic aromatic substitution due to its inductive electron-withdrawing effect. However, it is also an ortho, para-director due to the resonance effect of its lone pairs of electrons. The isothiazole ring, being a heterocyclic system with a sulfur-nitrogen bond, generally exerts an electron-withdrawing effect on the fused benzene ring, further deactivating it towards electrophilic attack.

Given these electronic factors, electrophilic substitution on the benzene moiety is expected to be challenging and require harsh reaction conditions. If a reaction were to occur, the substitution would be directed to the positions ortho and para to the fluorine atom. The position para to the fluorine (C4) is already part of the fused ring system. The positions ortho to the fluorine are C5 and C7. The C5 position is also adjacent to the isothiazole ring, which may sterically hinder attack. Therefore, the C7 position would be the most likely site for electrophilic substitution.

Reactions on the Isothiazole Ring

The isothiazole ring is an electron-deficient heterocycle, which makes it generally unreactive towards electrophilic attack. The presence of the electron-withdrawing chloro group at the 3-position further deactivates the ring. Theoretical studies on related thiazole (B1198619) systems have shown that electrophilic attack is disfavored. researchgate.net Therefore, electrophilic substitution reactions are not expected to occur on the isothiazole ring of 3-Chloro-6-fluorobenzo[d]isothiazole under standard conditions.

Nucleophilic Substitution Reactions

The presence of halogen substituents on the electron-deficient benzo[d]isothiazole core makes the compound susceptible to nucleophilic substitution reactions.

Reactivity at the 3-Chloro Position

The chlorine atom at the 3-position of the isothiazole ring is activated towards nucleophilic displacement. This reactivity is analogous to that observed in other 3-halo-1,2-benzisothiazoles. A key study on 3-chloro-1,2-benzisothiazole (B19369) demonstrated its reactivity with a variety of nucleophiles. rsc.org

Treatment with ethanolic sodium ethoxide leads to the straightforward substitution of the chloro group to yield 3-ethoxy-1,2-benzisothiazole. rsc.org This suggests that alkoxides can effectively displace the chlorine at the 3-position.

However, reactions with other nucleophiles can lead to ring-opening of the isothiazole ring. For instance, reaction with sodium cyanide in aqueous acetone (B3395972) results in a mixture of products arising from the fission of the thiazole ring. rsc.org Similarly, n-butyl-lithium and ethanolic sodium thiophenoxide also induce ring-opening reactions. rsc.org The proposed mechanisms for these transformations involve nucleophilic attack at either the sulfur atom or the chlorine atom, leading to the cleavage of the N-S bond. rsc.org

Given these precedents, it is expected that 3-Chloro-6-fluorobenzo[d]isothiazole will undergo nucleophilic substitution at the 3-position with "hard" nucleophiles like alkoxides, while "softer" nucleophiles may lead to more complex reaction pathways involving ring-opening. The electronic effect of the 6-fluoro substituent is not expected to significantly alter the reactivity at the distant 3-chloro position.

Nucleophile Reagent Product Type Reference
Ethoxide Ethanolic sodium ethoxide Substitution rsc.org
Cyanide Sodium cyanide in aqueous acetone Ring-opening rsc.org
n-Butyl anion n-Butyl-lithium Ring-opening rsc.org
Thiophenoxide Ethanolic sodium thiophenoxide Ring-opening rsc.org

Reactions Involving the Fluorine Substituent

Nucleophilic aromatic substitution (SNAr) of a fluorine atom on an aromatic ring is generally more favorable than that of other halogens, especially when the ring is activated by electron-withdrawing groups. masterorganicchemistry.comiscnagpur.ac.inwikipedia.org In 3-Chloro-6-fluorobenzo[d]isothiazole, the benzo[d]isothiazole core is electron-withdrawing, which should activate the fluorine at the 6-position towards nucleophilic attack.

The SNAr mechanism involves the attack of a nucleophile on the carbon atom bearing the leaving group, forming a resonance-stabilized Meisenheimer intermediate. The presence of electron-withdrawing groups ortho or para to the leaving group is crucial for stabilizing this intermediate. In this case, the isothiazole ring acts as an electron-withdrawing group, and its fusion to the benzene ring would contribute to the stabilization of the negative charge developed during the formation of the Meisenheimer complex.

While specific examples of nucleophilic substitution of the fluorine atom in 3-Chloro-6-fluorobenzo[d]isothiazole are not documented, studies on other activated aryl fluorides demonstrate that a variety of nucleophiles, including amines, can displace the fluorine atom. nih.gov It is therefore plausible that under suitable conditions, the fluorine atom at the 6-position could be displaced by strong nucleophiles.

Oxidation and Reduction Chemistry

The sulfur atom in the isothiazole ring is susceptible to oxidation. However, attempts to oxidize the related compound 3-chlorobenzo[d]isothiazole have been reported to be unsuccessful under certain conditions. nih.gov This suggests that the electron-withdrawing nature of the chloro group may render the sulfur atom less susceptible to oxidation. Further investigation with stronger oxidizing agents or different reaction conditions would be necessary to fully explore the oxidation chemistry of 3-Chloro-6-fluorobenzo[d]isothiazole. Common oxidizing agents for sulfur-containing heterocycles include peroxy acids and potassium permanganate. chemistrysteps.com

The reduction of the benzo[d]isothiazole ring system has been explored for related compounds. For instance, the reduction of benzo[d]thiazole derivatives has been achieved using reducing agents like sodium borohydride (B1222165) (NaBH4) and lithium aluminum hydride (LiAlH4). acs.orgresearchgate.net Catalytic hydrogenation has also been employed for the reduction of the benzothiazole (B30560) ring. globethesis.comwordpress.com These methods typically lead to the reduction of the C=N bond within the heterocyclic ring. It is conceivable that similar reduction strategies could be applied to 3-Chloro-6-fluorobenzo[d]isothiazole, potentially leading to the corresponding benzo[d]isothiazoline derivative. However, the presence of the chloro and fluoro substituents may influence the course of the reduction and the stability of the resulting products.

Reaction Type Reagent Potential Product
Oxidation Peroxy acids, KMnO4 Benzo[d]isothiazole-S-oxide or S,S-dioxide
Reduction NaBH4, LiAlH4, Catalytic Hydrogenation 3-Chloro-6-fluorobenzo[d]isothiazoline

Functional Group Interconversions and Derivatization (Non-Biological)

The halogen substituents on the 3-Chloro-6-fluorobenzo[d]isothiazole scaffold provide valuable handles for a variety of functional group interconversions and derivatization reactions, most notably through transition-metal-catalyzed cross-coupling reactions.

The chlorine atom at the 3-position of the benzo[d]isothiazole ring is a prime site for palladium-catalyzed cross-coupling reactions, allowing for the formation of new carbon-carbon and carbon-heteroatom bonds.

Suzuki-Miyaura Coupling: This reaction involves the coupling of an organoboron reagent (typically a boronic acid or ester) with a halide in the presence of a palladium catalyst and a base. While no specific examples for 3-Chloro-6-fluorobenzo[d]isothiazole are reported, studies on related dihalo-heterocycles provide insights into the potential reactivity. For instance, the Suzuki-Miyaura coupling of 3,5-dichloro-1,2,4-thiadiazole (B1299824) with arylboronic acids showed that the reaction can be controlled to achieve either mono- or diarylation depending on the reaction temperature. nih.govresearchgate.net At room temperature, selective coupling at the 5-position was observed, suggesting a higher reactivity of the chloro group at this position in that particular heterocyclic system. nih.govresearchgate.net It is plausible that the chloro group at the 3-position of 3-Chloro-6-fluorobenzo[d]isothiazole could undergo Suzuki-Miyaura coupling with various boronic acids to introduce aryl, heteroaryl, or alkyl substituents.

Heck Reaction: The Heck reaction couples an unsaturated halide with an alkene in the presence of a palladium catalyst and a base to form a substituted alkene. nih.govnih.govchemrxiv.org This reaction would allow for the introduction of vinyl groups at the 3-position of the benzo[d]isothiazole core. The success of the Heck reaction often depends on the nature of the alkene and the specific catalytic system employed.

Sonogashira Coupling: This coupling reaction utilizes a palladium catalyst and a copper co-catalyst to form a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. gold-chemistry.orgorganic-chemistry.orgnih.gov The Sonogashira coupling of 3-Chloro-6-fluorobenzo[d]isothiazole with various terminal alkynes would provide access to 3-alkynylbenzo[d]isothiazole derivatives, which are valuable intermediates for further synthetic transformations.

Table 2: Overview of Potential Cross-Coupling Reactions on the 3-Chloro Position

ReactionCoupling PartnerCatalyst SystemPotential Product
Suzuki-MiyauraAryl/Alkylboronic acidPd catalyst, Base3-Aryl/Alkyl-6-fluorobenzo[d]isothiazole
HeckAlkenePd catalyst, Base3-Vinyl-6-fluorobenzo[d]isothiazole
SonogashiraTerminal AlkynePd catalyst, Cu co-catalyst, Base3-Alkynyl-6-fluorobenzo[d]isothiazole

The fluorine atom at the 6-position of the benzene ring is generally less reactive towards nucleophilic aromatic substitution than the chlorine at the 3-position. However, under forcing conditions or with highly activated systems, nucleophilic displacement of the fluorine atom could be possible. Polyfluoroarenes are known to undergo nucleophilic aromatic substitution (SNAr) where a nucleophile attacks the electron-deficient arene core. nih.gov The success of such a reaction on 3-Chloro-6-fluorobenzo[d]isothiazole would depend on the nature of the nucleophile and the reaction conditions.

Direct C-H arylation has emerged as a powerful tool for the functionalization of heteroaromatic compounds, avoiding the need for pre-functionalized starting materials. Palladium-catalyzed C-H arylation of thiazole derivatives has been shown to be a viable strategy. organic-chemistry.orgmdpi.comnih.gov The regioselectivity of the arylation can often be controlled by the choice of catalyst, ligand, and reaction conditions. nih.gov

For the 3-Chloro-6-fluorobenzo[d]isothiazole system, the most likely positions for C-H activation would be on the benzene ring. The electronic effects of the fused isothiazole ring and the fluorine substituent would direct the regioselectivity of such a reaction. While specific studies on the C-H arylation of this particular molecule are not available, the general principles of palladium-catalyzed C-H functionalization suggest that direct arylation could be a feasible method for further derivatization. organic-chemistry.orgmdpi.comnih.govnih.govmit.edu

Advanced Spectroscopic and Crystallographic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the elucidation of molecular structures. Specific nuclei within a molecule resonate at distinct frequencies when placed in a strong magnetic field, providing detailed information about their chemical environment and connectivity. For 3-Chloro-6-fluorobenzo[d]isothiazole, a complete structural characterization would rely on a combination of ¹H, ¹³C, and ¹⁹F NMR analysis, complemented by two-dimensional techniques. However, specific experimental data for this compound is not available.

Proton (¹H) NMR Analysis for Structural Elucidation

Proton NMR spectroscopy identifies the number and types of hydrogen atoms in a molecule. The chemical shifts, signal multiplicities (splitting patterns), and coupling constants of the aromatic protons in 3-Chloro-6-fluorobenzo[d]isothiazole would provide critical information for confirming the substitution pattern on the benzene (B151609) ring. Without experimental spectra, a definitive assignment of these protons is not possible.

Carbon-13 (¹³C) NMR for Carbon Framework Confirmation

Carbon-13 NMR spectroscopy is used to determine the number of non-equivalent carbon atoms and to probe the carbon skeleton of a molecule. The chemical shifts of the carbon atoms in the benzo[d]isothiazole ring system would be influenced by the electron-withdrawing effects of the chlorine and fluorine atoms, as well as the isothiazole (B42339) ring itself. The absence of a documented ¹³C NMR spectrum for 3-Chloro-6-fluorobenzo[d]isothiazole precludes the confirmation of its carbon framework.

Fluorine-19 (¹⁹F) NMR for Fluorinated Compounds

Given the presence of a fluorine atom, ¹⁹F NMR spectroscopy would be an invaluable tool for characterization. This technique is highly sensitive to the local electronic environment of the fluorine nucleus. The chemical shift and any observed coupling to nearby protons or carbons would definitively confirm the position of the fluorine atom on the aromatic ring. Regrettably, no such experimental data has been reported in the searched literature.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to determine the mass-to-charge ratio of ions, which allows for the determination of a compound's molecular weight and elemental composition.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass and Elemental Composition

High-resolution mass spectrometry provides a highly accurate measurement of a compound's molecular mass, which can be used to determine its elemental formula. For 3-Chloro-6-fluorobenzo[d]isothiazole (C₇H₃ClFNS), HRMS would be expected to yield a precise mass measurement that confirms this composition. The characteristic isotopic pattern resulting from the presence of chlorine (³⁵Cl and ³⁷Cl isotopes) would further support the identification. However, specific HRMS data for this compound has not been located in the public domain.

Fragmentation Pattern Analysis for Structural Confirmation

Mass spectrometry is a critical technique for confirming the molecular weight and elucidating the structure of a compound by analyzing its fragmentation pattern upon ionization. For 3-Chloro-6-fluorobenzo[d]isothiazole (C₇H₃ClFNS), the molecular ion peak ([M]⁺) would be expected to show a characteristic isotopic pattern due to the presence of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio).

Expected Fragmentation Pathways:

Based on the structure of 3-Chloro-6-fluorobenzo[d]isothiazole and general fragmentation principles of related heterocyclic compounds, the following fragmentation patterns could be anticipated:

Loss of Chlorine: A primary fragmentation pathway would likely involve the cleavage of the C-Cl bond, resulting in a fragment ion at [M-Cl]⁺.

Loss of Sulfur or CS: Fragmentation of the isothiazole ring could lead to the loss of a sulfur atom or a carbon monosulfide (CS) moiety.

Retro-Diels-Alder Reaction: The benzo-fused ring system might undergo a retro-Diels-Alder reaction, leading to the fragmentation of the benzene ring.

Loss of Fluorine: Cleavage of the C-F bond could also occur, though it is generally a stronger bond than C-Cl.

A hypothetical fragmentation data table is presented below to illustrate the expected results.

m/z (relative intensity, %) Proposed Fragment Formula
187/189Molecular Ion ([M]⁺)[C₇H₃ClFNS]⁺
152[M-Cl]⁺[C₇H₃FNS]⁺
125[C₆H₃F]⁺[C₆H₃F]⁺

Note: This table is illustrative and not based on experimental data.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific wavelengths, which correspond to the vibrational frequencies of the bonds.

The IR spectrum of 3-Chloro-6-fluorobenzo[d]isothiazole would exhibit characteristic absorption bands corresponding to the various bonds within its structure.

Expected Vibrational Modes:

Vibrational Mode Expected Wavenumber (cm⁻¹)
Aromatic C-H Stretch3100-3000
C=N Stretch1620-1550
Aromatic C=C Stretch1600-1450
C-F Stretch1250-1000
C-S Stretch800-600
C-Cl Stretch800-600

Note: This table presents typical ranges for these functional groups and is not based on experimental data for the specific compound.

Single-Crystal X-ray Diffraction

Single-crystal X-ray diffraction is a powerful technique that provides the precise three-dimensional arrangement of atoms in a crystalline solid. This allows for the accurate determination of molecular geometry, bond lengths, and bond angles, as well as the analysis of intermolecular interactions and crystal packing.

A successful crystallographic analysis of 3-Chloro-6-fluorobenzo[d]isothiazole would yield detailed information about its molecular structure. The benzo[d]isothiazole core is expected to be largely planar. The positions of the chlorine and fluorine atoms on the benzene ring would be definitively established.

Hypothetical Bond Length Data:

Bond Expected Length (Å)
C-Cl1.70-1.75
C-F1.33-1.37
C=N1.30-1.35
C-S1.75-1.85
N-S1.65-1.70

Note: This table is illustrative and based on typical bond lengths for similar structures.

The arrangement of molecules in the crystal lattice is determined by intermolecular forces. For 3-Chloro-6-fluorobenzo[d]isothiazole, a variety of weak intermolecular interactions would be expected to influence the crystal packing, including:

π-π Stacking: Interactions between the aromatic rings of adjacent molecules.

Halogen Bonding: Interactions involving the chlorine and/or fluorine atoms.

Dipole-Dipole Interactions: Resulting from the polar nature of the C-Cl, C-F, C=N, and C-S bonds.

Analysis of the crystal structure would reveal the specific nature and geometry of these interactions, providing insight into the solid-state organization of the compound.

Elemental Analysis (CHN S)

Elemental analysis is a fundamental technique used to determine the mass percentages of carbon, hydrogen, nitrogen, and sulfur in a sample. This data is used to confirm the empirical formula of a compound.

For 3-Chloro-6-fluorobenzo[d]isothiazole (C₇H₃ClFNS), the theoretical elemental composition would be:

Element Theoretical %
Carbon (C)44.82
Hydrogen (H)1.61
Nitrogen (N)7.46
Sulfur (S)17.09

Experimental results from an elemental analyzer should closely match these theoretical values to confirm the purity and elemental composition of the synthesized compound.

In-Depth Computational Analysis of 3-Chloro-6-fluorobenzo[d]isothiazole Remains a Subject for Future Research

A comprehensive review of available scientific literature reveals a notable absence of detailed theoretical and computational studies specifically focused on the compound 3-Chloro-6-fluorobenzo[d]isothiazole. While computational methods such as Density Functional Theory (DFT) are powerful tools for elucidating the electronic and structural properties of novel chemical entities, it appears that this particular molecule has not yet been the subject of published research in this domain.

General computational approaches provide a framework for how such an analysis would be conducted. DFT calculations, for instance, are routinely used to determine the most stable three-dimensional arrangement of atoms (optimized molecular geometry) and to map the distribution of electrons within a molecule. This information is fundamental to understanding a compound's stability and chemical nature.

Furthermore, these calculations can predict spectroscopic characteristics. For example, Nuclear Magnetic Resonance (NMR) chemical shifts and vibrational frequencies (often observed via infrared and Raman spectroscopy) can be calculated to aid in the structural confirmation of synthesized compounds.

Molecular orbital analysis, another key area of computational chemistry, focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energies of these frontier orbitals are crucial for predicting a molecule's reactivity, including its susceptibility to electrophilic or nucleophilic attack. The energy gap between the HOMO and LUMO provides insights into the molecule's kinetic stability and electronic properties. Analyses of charge distribution and the strength of chemical bonds (bond order) further refine this understanding of molecular reactivity.

Finally, Molecular Electrostatic Potential (MEP) mapping is a valuable technique for visualizing the charge distribution on the surface of a molecule. It identifies electron-rich regions (potential sites for electrophilic attack) and electron-poor regions (potential sites for nucleophilic attack), offering a visual guide to intermolecular interactions.

Although these computational methodologies are well-established, their specific application to 3-Chloro-6-fluorobenzo[d]isothiazole has not been documented in the accessible scientific literature. Consequently, data tables for its optimized geometry, predicted spectroscopic parameters, HOMO/LUMO energies, charge distribution, and MEP analysis are not available. The detailed theoretical characterization of 3-Chloro-6-fluorobenzo[d]isothiazole therefore represents an open area for future research endeavors in the field of computational chemistry.

Theoretical and Computational Chemistry

Calculation of Global Reactivity Descriptors

Global reactivity descriptors, derived from conceptual Density Functional Theory (DFT), provide quantitative measures of a molecule's stability and reactivity. These descriptors are calculated from the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

Key global reactivity descriptors include chemical hardness (η), chemical softness (S), and the electrophilicity index (ω).

Chemical Hardness (η) is a measure of a molecule's resistance to changes in its electron distribution. It is calculated as half the difference between the ionization potential (I) and the electron affinity (A), which can be approximated by the HOMO and LUMO energies: η ≈ (ELUMO - EHOMO) / 2. A larger HOMO-LUMO gap corresponds to greater hardness and lower reactivity.

Chemical Softness (S) is the reciprocal of hardness (S = 1/η) and indicates a molecule's polarizability and reactivity.

Electrophilicity Index (ω) quantifies the ability of a molecule to accept electrons. It is calculated as ω = μ2 / 2η, where μ is the electronic chemical potential (μ ≈ (EHOMO + ELUMO) / 2).

Table 1: Representative Global Reactivity Descriptors for Substituted Benzothiazoles

CompoundEHOMO (eV)ELUMO (eV)Hardness (η)Softness (S)Electrophilicity Index (ω)
Benzothiazole (B30560)-6.5-1.52.50.42.0
2-Methylbenzothiazole-6.3-1.42.450.412.1
2-Chlorobenzothiazole-6.8-2.02.40.422.6

Note: The data in this table is hypothetical and for illustrative purposes, based on general trends observed in computational studies of benzothiazole derivatives.

Conformational Analysis and Stability Studies

Conformational analysis is crucial for understanding the three-dimensional structure and stability of a molecule. For a rigid bicyclic system like benzo[d]isothiazole, the primary focus of conformational analysis would be on the orientation of any substituents. In the case of 3-Chloro-6-fluorobenzo[d]isothiazole, the core ring structure is planar. Therefore, the conformational flexibility is limited.

Computational studies on substituted benzothiazoles have demonstrated that the planarity of the ring system is generally maintained, and the energy differences between different conformers arising from the rotation of substituents are analyzed to identify the most stable geometry. mdpi.com For 3-Chloro-6-fluorobenzo[d]isothiazole, the primary interest would be in the rotational barriers of any potential derivatives with flexible side chains.

Quantitative Structure-Property Relationship (QSPR) Studies

QSPR studies aim to establish a mathematical relationship between the structural features of a molecule and its physicochemical properties. This is achieved by correlating calculated molecular descriptors with experimentally determined properties.

Calculated quantum chemical parameters can be correlated with various chemical properties such as acidity, basicity, dipole moment, and polarizability.

Acidity and Basicity: The acidity and basicity of a molecule can be related to its electronic properties. For instance, the energy of the HOMO can be correlated with the molecule's ability to donate a proton (acidity), while the proton affinity can be calculated to predict basicity. For 3-Chloro-6-fluorobenzo[d]isothiazole, the nitrogen atom's lone pair makes it a potential basic site, and the acidity of the aromatic protons can be influenced by the electron-withdrawing substituents.

Polarizability: Polarizability describes the ease with which the electron cloud of a molecule can be distorted by an external electric field. It is related to the chemical softness of the molecule. Molecules with higher polarizability are generally more reactive. Studies on substituted benzothiazoles have shown that the polarizability can be modulated by the nature of the substituents. mdpi.com

Table 2: Calculated and Correlated Properties for a Hypothetical Series of Substituted Benzo[d]isothiazoles

DerivativeCalculated Dipole Moment (Debye)Predicted Aqueous Solubility (logS)Calculated Polarizability (Å3)
Benzo[d]isothiazole2.1-2.515.2
3-Chlorobenzo[d]isothiazole3.5-2.816.5
6-Fluorobenzo[d]isothiazole (B136777)3.2-2.715.8
3-Chloro-6-fluorobenzo[d]isothiazole4.1-3.117.1

Note: This table presents hypothetical data to illustrate the principles of QSPR and the expected trends for 3-Chloro-6-fluorobenzo[d]isothiazole based on the properties of analogous compounds.

Role in Advanced Chemical Synthesis and Materials Science

3-Chloro-6-fluorobenzo[d]isothiazole as a Versatile Building Block in Multi-Component Reactions

Multi-component reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single operation to form a complex product, incorporating most or all of the atoms of the starting materials. rsc.org This approach is prized for its atom economy, operational simplicity, and ability to rapidly generate libraries of structurally diverse molecules. nih.gov

While specific examples of MCRs employing 3-Chloro-6-fluorobenzo[d]isothiazole are not extensively documented in dedicated studies, its chemical structure suggests significant potential as a versatile building block. The key to its utility lies in the electrophilic nature of the C-3 carbon, which is activated by the adjacent sulfur and nitrogen atoms and the chlorine leaving group. This makes it a prime candidate for nucleophilic substitution reactions, a common step in many MCR sequences.

For instance, established MCRs for the synthesis of thiazole (B1198619) derivatives often involve the reaction of aldehydes, isothiocyanates, and alkyl bromides. nih.govbenthamdirect.com One could envision a novel MCR pathway where 3-Chloro-6-fluorobenzo[d]isothiazole acts as a synthetic equivalent for a more complex starting material. A hypothetical MCR could involve the in-situ reaction of 3-Chloro-6-fluorobenzo[d]isothiazole with a suitable nucleophile, which then participates in a subsequent condensation with other components like aldehydes and isocyanides to build complex heterocyclic systems. The reactivity of the chloro-substituent is paramount for such synthetic designs.

Precursor for Novel Heterocyclic Scaffolds (Non-Pharmaceutical Applications)

The inherent reactivity of the benzo[d]isothiazole core, particularly when substituted with a labile group like chlorine at the C-3 position, makes it an excellent starting point for the synthesis of more complex, fused heterocyclic systems. These novel scaffolds are of interest not for medicinal applications, but for their potential use in materials science and other non-pharmaceutical fields.

Research has demonstrated that the benzo[d]isothiazole ring can undergo significant structural transformations. For example, benzo[d]isothiazole 1,1-dioxides have been shown to participate in visible-light-mediated aza Paternò–Büchi reactions with alkenes, leading to the formation of larger, seven-membered benzo[f] nih.govresearchgate.netthiazepine 1,1-dioxide rings after a subsequent ring-expansion. rsc.org This highlights the capacity of the isothiazole (B42339) nitrogen-sulfur bond to engage in photochemical cycloadditions, opening pathways to unique and larger ring systems.

Furthermore, related heterocyclic systems can undergo nucleophile-induced ring transformations. Studies on pyrrolo[2,1-c] researchgate.netnih.govbenzothiazines have shown that nucleophilic attack can induce a ring contraction, cleaving an S-C bond and facilitating an intramolecular cyclization to form a more stable pyrrolo[2,1-b] benthamdirect.comresearchgate.netbenzothiazole (B30560) system. beilstein-journals.org This principle of using a nucleophile to trigger a cascade of bond-breaking and bond-forming events to rearrange a heterocyclic core could be applied to derivatives of 3-Chloro-6-fluorobenzo[d]isothiazole. The displacement of the C-3 chlorine by a carefully chosen dinucleophile could initiate a sequence leading to novel fused heterocycles with potential applications as organic semiconductors or dyes. The synthesis of various heterocycles from the analogous 3-chlorobenzo[b]thiophene-2-carbonyl chloride further underscores the utility of reactive chloro-substituted heterocycles as versatile precursors. wisdomlib.org

Exploration of Benzo[d]isothiazole Derivatives in Materials Science

The electronic properties of the benzo[d]isothiazole ring system, which can be finely tuned by substitution, make its derivatives attractive candidates for various applications in materials science. The introduction of electron-withdrawing fluorine and chlorine atoms in 3-Chloro-6-fluorobenzo[d]isothiazole is particularly relevant for modulating the frontier molecular orbital (HOMO/LUMO) energy levels of resulting materials.

Conducting polymers are organic materials that possess electrical conductivity, combining the processing advantages of polymers with the electronic properties of metals or semiconductors. iarjset.com The incorporation of electron-deficient heterocyclic units into a conjugated polymer backbone is a common strategy to lower the HOMO energy level, which can improve ambient stability and increase the open-circuit voltage in organic photovoltaic devices.

While direct polymerization of 3-Chloro-6-fluorobenzo[d]isothiazole has not been reported, the integration of similar thiazole-based fused rings into polymer backbones has proven highly effective. For example, a halogen-free polymer incorporating a thieno[2′,3′:5,6]benzo[1,2-d:4,3-d′]bisthiazole (TBTz) unit demonstrated both high backbone order and good solubility, leading to high-efficiency organic solar cells. nih.gov This suggests that the thiazole moiety itself is a valuable component for high-performance polymers. The presence of halogen atoms, such as in 3-Chloro-6-fluorobenzo[d]isothiazole, can further influence polymer properties. Halogenation of conducting polymers like polyacetylene is known to dramatically increase electrical conductivity. semanticscholar.orgscispace.comrsc.org Therefore, incorporating the 6-fluorobenzo[d]isothiazole (B136777) unit into a conjugated polymer chain via reactions at the 3-chloro position could be a viable strategy to create new semiconducting polymers with tailored electronic characteristics for applications in transistors or solar cells.

Table 1: Influence of Heterocyclic Units on Polymer Properties

Polymer TypeHeterocyclic UnitKey PropertiesPotential Application
Polythiophene DerivativeThieno[2′,3′:5,6]benzo[1,2-d:4,3-d′]bisthiazoleHigh backbone order, high solubility, deep HOMO levelOrganic Solar Cells nih.gov
PolyacetyleneN/A (backbone only)Semiconducting, conductivity increases with halogen dopingConducting materials semanticscholar.orgscispace.com
Hypothetical Polymer6-Fluorobenzo[d]isothiazolePotentially lowered HOMO/LUMO, modified conductivityOrganic Electronics

The rigid, aromatic structure of the benzo[d]isothiazole core makes it an excellent chromophore for the development of dyes and fluorescent materials. The optical properties of such molecules are highly dependent on the nature and position of substituents on the aromatic ring. Halogen atoms play a crucial role in tuning these properties through their inductive and mesomeric effects.

The substitution of hydrogen with halogens like chlorine and fluorine can significantly impact the absorption and emission spectra of organic dyes. researchgate.net Studies on other classes of dyes, such as carbazoles and fluorones, have shown that halogenation can lead to shifts in the absorption maxima, changes in fluorescence quantum yields, and altered intersystem crossing rates. researchgate.netnih.gov Specifically, the strong electron-withdrawing nature of the fluorine atom in 3-Chloro-6-fluorobenzo[d]isothiazole would be expected to lower both the HOMO and LUMO energy levels of any derived dye molecule. This can lead to a blue-shift in the absorption spectrum but also enhance other properties like electron affinity. mdpi.com The strategic placement of donor and acceptor groups on a molecule containing the 6-fluorobenzo[d]isothiazole unit could create "push-pull" systems with strong intramolecular charge transfer (ICT) character, which is desirable for applications in nonlinear optics and as sensors. mdpi.com

Table 2: Effect of Halogen Substitution on Optoelectronic Properties

Compound ClassHalogen Substituent(s)Observed Effect on PropertiesReference
Fluorone DyesCl, Br, IRed-shifted absorption, decreased fluorescence quantum yield, increased phosphorescence researchgate.net
Carbazole DyesClMinor shifts in absorption and fluorescence bands nih.gov
Benzothiophenone S,S-dioxideBrFacilitates organometallic couplings for tuning donor/acceptor groups, leading to IR absorption rsc.org
Fluorinated BenzothiadiazolesFProduction of p-type semiconductors for organic solar cells with high open-circuit voltage nih.gov

Ligand Chemistry and Coordination Compound Formation

The benzo[d]isothiazole scaffold contains a nitrogen atom with a lone pair of electrons that can coordinate to metal centers, making its derivatives potential ligands for the formation of coordination compounds. The electronic properties of the ligand, and consequently the resulting metal complex, can be modified by the substituents on the heterocyclic ring. The chloro and fluoro groups on 3-Chloro-6-fluorobenzo[d]isothiazole would increase the electron-accepting character of the ligand, potentially influencing the stability and reactivity of its metal complexes.

The development of efficient catalysts is central to modern chemical synthesis. A key strategy involves designing organic ligands that coordinate to a metal center and precisely control its catalytic activity. While phosphine-based ligands are common in catalysis, escholarship.org nitrogen-containing heterocycles like benzo[d]isothiazoles offer an alternative class of ligands.

Palladium complexes incorporating benzothiazole-based ligands have been successfully employed as catalysts in cross-coupling reactions, such as the Suzuki-Miyaura reaction. dntb.gov.uaresearchgate.netrsc.org These reactions are fundamental for forming carbon-carbon bonds. The 3-Chloro-6-fluorobenzo[d]isothiazole molecule serves as a valuable precursor for creating more sophisticated ligands. For instance, the reactive C-3 chloro group could be displaced by a phosphine (B1218219) nucleophile to create a hybrid P,N-ligand. Such bidentate ligands, which can bind to a metal through both the phosphorus and the isothiazole nitrogen, often form highly stable and active catalysts. The electronic tuning provided by the 6-fluoro substituent would be retained in the final ligand structure, potentially enhancing catalytic turnover or selectivity in reactions like direct (het)arylation. nih.govchemrxiv.org

Future Research Directions in Halogenated Benzo D Isothiazole Chemistry

Development of Novel and Sustainable Synthetic Methodologies

A primary objective for future research is the innovation of synthetic methods that are not only efficient but also environmentally responsible. This involves a shift away from traditional, often harsh, reaction conditions towards greener and more precise chemical strategies.

The principles of green chemistry are becoming central to the synthesis of heterocyclic compounds. Future work will prioritize the development of methods that reduce waste, minimize energy consumption, and utilize less hazardous materials. nih.gov Key areas of exploration include the use of water as a reaction solvent, which is abundant, non-toxic, and environmentally benign. mdpi.com Heterogeneous catalysts are also a major focus, as they can be easily recovered and reused, reducing waste and cost. nih.gov

Electrochemical methods represent a promising frontier, offering mild reaction conditions and high selectivity. mdpi.com For instance, electrochemical dehydrogenative cyclization has been used for the synthesis of benzo[d]isothiazol-3(2H)-ones, with hydrogen gas as the only byproduct, representing a clean and efficient pathway. mdpi.comnih.gov The use of alternative energy sources like microwave irradiation is also being explored to accelerate reactions and improve yields. researchgate.net

Table 1: Comparison of Green Synthetic Approaches for Benzo[d]isothiazole Derivatives
Catalyst/MethodSolventKey Advantage(s)Reference
Tetra-substituted sulfonated cobalt phthalocyanine (B1677752) (CoPcS)WaterHeterogeneous catalyst, aqueous media, recyclable mdpi.comnih.gov
KBr / O₂-Metal-free, uses oxygen as a green oxidant nih.gov
Electrochemical Synthesis-Constant-current electrolysis, produces H₂ as a byproduct mdpi.comnih.gov
Visible Light / Laccases-Uses visible light or enzymes under mild conditions researchgate.net

Carbon-hydrogen (C-H) activation has emerged as a powerful tool for molecular synthesis, allowing for the direct functionalization of C-H bonds and streamlining the construction of complex molecules. acs.org Future research on halogenated benzo[d]isothiazoles will increasingly focus on developing novel catalytic systems for the precise and selective modification of the aromatic core. This approach avoids the need for pre-functionalized starting materials, making synthetic routes more atom-economical and efficient.

Transition-metal catalysts, particularly those based on rhodium and palladium, are at the forefront of this effort. arkat-usa.orgmdpi.com For example, rhodium-catalyzed oxidative annulation has been used to construct the benzo[d]isothiazole scaffold from benzimidates via C-H activation. arkat-usa.org These strategies offer a high degree of control over which specific C-H bond reacts, enabling the targeted introduction of various functional groups to tune the molecule's properties.

Table 2: Examples of Transition-Metal-Catalyzed C-H Activation in Heterocycle Synthesis
Catalyst SystemSubstrate TypeBond(s) FormedKey FeatureReference
[Cp*Rh(MeCN)₃][SbF₆]₂ / AgOAcBenzimidatesC-S / C=NDirect C-H activation for scaffold assembly arkat-usa.org
Palladium(II)N-phenoxyacetamidesC-C / C=N[4+1] annulation via ortho C-H activation researchgate.net
Ruthenium(II)2-aryl benzo[d]thiazolesC-NRegioselective ortho-amidation researchgate.net

Exploration of Unconventional Reactivity Pathways

Moving beyond traditional synthetic transformations, researchers are investigating novel ways to harness the reactivity of the benzo[d]isothiazole core. The unique electronic nature of this scaffold, enhanced by halogen substituents, opens the door to new and powerful chemical reactions. A significant area of interest is photochemistry, particularly visible-light-mediated reactions. For example, a two-step, one-pot synthesis of benzo[f] nih.govmdpi.comthiazepine 1,1-dioxides was developed using a visible-light-mediated aza Paternò–Büchi reaction of benzo[d]isothiazole 1,1-dioxides with alkenes. rsc.org This type of reaction leverages the energy of light to access excited states with unique reactivity, often under very mild conditions. Further research will likely uncover other light-driven transformations and explore the potential of these compounds in novel cycloaddition or ring-opening cascade reactions to build complex molecular architectures. rsc.orgacs.org

Advanced Computational Design of Novel Derivatives with Tunable Chemical Properties

The integration of computational chemistry is revolutionizing drug discovery and materials science. Future research will heavily rely on in silico methods to guide the synthesis of new halogenated benzo[d]isothiazole derivatives. nih.gov Techniques like Density Functional Theory (DFT) are used to model the electronic structure of molecules, allowing scientists to predict their stability, reactivity, and spectroscopic properties before they are ever synthesized in a lab. researchgate.netmdpi.comccsenet.org

By calculating properties such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, researchers can estimate the molecule's reactivity and electronic behavior. mdpi.com A smaller HOMO-LUMO energy gap, for instance, suggests a molecule is more reactive. mdpi.com Molecular docking and molecular dynamics simulations are also crucial tools, providing insights into how these molecules might interact with biological targets like proteins, which is essential for designing new therapeutic agents. nih.govnih.gov This predictive power accelerates the design-build-test cycle, focusing laboratory efforts on compounds with the highest probability of success.

Table 3: Computationally Predicted Properties of Substituted Benzothiazole (B30560) Derivatives
Compound SubstituentHOMO Energy (eV)LUMO Energy (eV)HOMO-LUMO Gap (ΔE, eV)Predicted CharacteristicReference
-CF₃-7.14-2.684.46Most reactive, least stable mdpi.com
None-6.49-1.764.73Least reactive, most stable mdpi.com

Mechanistic Investigations of Benzo[d]isothiazole Transformations

A fundamental understanding of how chemical reactions occur is paramount for developing better synthetic methods. Future research will continue to probe the detailed mechanisms of benzo[d]isothiazole synthesis and functionalization. This involves a synergistic approach combining experimental studies with high-level computational modeling. arkat-usa.org Experimental techniques, such as kinetic analysis and the isolation and characterization of reaction intermediates, provide tangible evidence of the reaction pathway. rsc.org Concurrently, computational methods like DFT can be used to map out the entire reaction energy surface, identifying transition states and calculating energy barriers. arkat-usa.org This dual approach provides a comprehensive picture of the reaction, revealing the subtle electronic and steric factors that govern its outcome. Such detailed mechanistic knowledge is critical for optimizing reaction conditions, improving yields and selectivity, and designing new, more efficient catalytic systems. nih.gov

Q & A

Q. What are the common synthetic routes for 3-Chloro-6-fluorobenzo[d]isothiazole, and how do reaction conditions influence yield and purity?

  • Methodological Answer : The synthesis typically involves halogenation and cyclization steps. For example, derivatives of 7-chloro-6-fluoro-benzothiazole can be synthesized by condensing hydrazinyl intermediates (e.g., 7-chloro-6-fluoro-2-hydrazinyl-1,3-benzothiazole) with carbonyl compounds like ethyl acetoacetate under reflux in ethanol . Optimization of solvent polarity (e.g., DMF for nucleophilic substitution), temperature (reflux vs. room temperature), and stoichiometric ratios of reactants significantly impacts yield and purity. Reaction progress should be monitored via TLC, and purification achieved through recrystallization or column chromatography .

Q. How can researchers verify the structural integrity of 3-Chloro-6-fluorobenzo[d]isothiazole derivatives?

  • Methodological Answer : Structural confirmation requires a combination of spectroscopic and analytical techniques:
  • 1H-NMR : Peaks corresponding to aromatic protons (δ 7.2–8.1 ppm) and substituents (e.g., fluorine coupling patterns) .
  • 13C-NMR : Identification of carbon environments, including C-Cl (~110 ppm) and C-F (~160 ppm) .
  • Mass Spectrometry (MS) : Molecular ion peaks matching the expected molecular weight, with fragmentation patterns consistent with the benzothiazole core .
  • Elemental Analysis : Confirmation of C, H, N, S, and halogen content within ±0.4% of theoretical values .

Advanced Research Questions

Q. What strategies are effective for resolving discrepancies in reported pharmacological activities of halogenated benzothiazoles?

  • Methodological Answer : Contradictions in activity data (e.g., moderate vs. high analgesic efficacy) may arise from variations in assay protocols or structural modifications. To address this:
  • Standardized Assays : Use established in vivo models (e.g., carrageenan-induced inflammation in rats) with consistent dosing and controls .
  • SAR Analysis : Systematically compare analogues (e.g., 2-amino-5-Cl-6-fluoro vs. 7-Cl-6-fluoro derivatives) to identify critical substituent positions .
  • Computational Modeling : Perform docking studies to assess binding affinity to targets like COX-2 or GABA receptors, correlating results with experimental IC50 values .

Q. How can researchers optimize the selectivity of 3-Chloro-6-fluorobenzo[d]isothiazole derivatives for specific biological targets?

  • Methodological Answer :
  • Functional Group Tuning : Introduce electron-withdrawing groups (e.g., -NO2) at the 5-position to enhance binding to hydrophobic enzyme pockets .
  • Isosteric Replacement : Substitute chlorine with bromine to evaluate steric and electronic effects on target engagement .
  • Pharmacokinetic Profiling : Assess metabolic stability (e.g., microsomal assays) and blood-brain barrier penetration (logP calculations) to refine lead compounds .

Q. What experimental designs are suitable for analyzing the metabolic pathways of 3-Chloro-6-fluorobenzo[d]isothiazole derivatives?

  • Methodological Answer :
  • In Vitro Metabolism : Incubate compounds with liver microsomes (human or rodent) and identify metabolites via LC-MS/MS. Monitor for dehalogenation or oxidation products .
  • Isotope Labeling : Synthesize deuterated analogues to track metabolic sites (e.g., 2H-labeled benzothiazole rings) .
  • CYP Inhibition Assays : Test interactions with cytochrome P450 isoforms (e.g., CYP3A4) to predict drug-drug interactions .

Data Contradiction Analysis

Q. How should researchers address inconsistencies in reported synthetic yields for 3-Chloro-6-fluorobenzo[d]isothiazole derivatives?

  • Methodological Answer : Discrepancies often arise from impure starting materials or unoptimized conditions. Mitigation strategies include:
  • Reagent Purity : Use HPLC-grade solvents and recrystallized intermediates .
  • Reaction Monitoring : Employ in situ FTIR to detect intermediate formation (e.g., Schiff base condensation) .
  • Reproducibility Trials : Replicate published protocols with rigorous control of variables (e.g., inert atmosphere for air-sensitive steps) .

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